1-(2,2-Dimethylpropyl)-4-methoxybenzene

説明

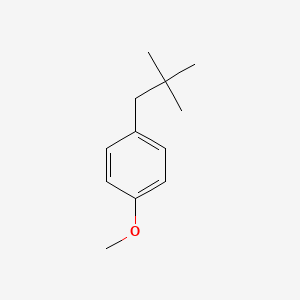

1-(2,2-Dimethylpropyl)-4-methoxybenzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a methoxy (-OCH₃) group at the para position and a 2,2-dimethylpropyl (neopentyl) group. The neopentyl substituent, a branched alkyl chain [(CH₃)₃CCH₂-], introduces significant steric bulk, which influences the compound’s reactivity, solubility, and interaction with other molecules.

特性

IUPAC Name |

1-(2,2-dimethylpropyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-12(2,3)9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXBGRMIOCFRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870925 | |

| Record name | 1-(2,2-Dimethylpropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,2-Dimethylpropyl)-4-methoxybenzene, also known as p-cresol derivative, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure which includes a methoxy group and a branched alkyl chain, influencing its pharmacological properties.

Chemical Structure

- Chemical Formula : C12H18O

- CAS Number : 26110-92-9

- Molecular Weight : 194.27 g/mol

The presence of the methoxy group contributes to its lipophilicity, which may enhance its interaction with biological membranes and receptors.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

- Mechanism of Action :

- Induction of reactive oxygen species (ROS)

- Activation of caspase pathways leading to programmed cell death

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested various concentrations of this compound against bacterial cultures.

- Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and Escherichia coli.

-

Anticancer Evaluation :

- In a controlled laboratory setting, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent reduction in cell viability in HeLa cells.

- Flow cytometry analysis confirmed increased apoptotic cells post-treatment.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Table 2: Anticancer Activity Against HeLa Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 5 |

| 50 | 60 | 20 |

| 100 | 30 | 50 |

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes easily.

- Reactive Oxygen Species Production : The compound triggers oxidative stress within cells, leading to damage and apoptosis.

- Caspase Activation : Involvement of caspases in the apoptotic pathway indicates its role as an anticancer agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2,2-Dimethylpropyl)-4-methoxybenzene, differing primarily in substituent groups or branching patterns. Key comparisons include:

Substituted Methoxybenzenes with Alkyl Groups

Reactivity and Stability

- Oxidation Behavior :

- Electronic Effects :

Physical and Chemical Properties

- Solubility :

Q & A

Q. What are the primary synthetic routes for 1-(2,2-Dimethylpropyl)-4-methoxybenzene, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts alkylation, where 4-methoxybenzene reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) . Key parameters include:

- Solvent choice : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilicity).

- Temperature : 0–25°C to minimize side reactions like over-alkylation.

- Catalyst stoichiometry : A 1:1 molar ratio of substrate to catalyst maximizes yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and absence of isomers (e.g., methoxy at para and 2,2-dimethylpropyl at ortho) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₂H₁₈O, theoretical 178.24 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% recommended for research use) .

Q. What safety protocols are critical when handling this compound?

Despite limited toxicity data, precautionary measures from analogous aryl ethers include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and handling due to potential volatile byproducts .

- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the steric bulk of the 2,2-dimethylpropyl group influence reactivity in cross-coupling reactions?

The bulky neopentyl group hinders electrophilic substitution at the ortho position, directing reactivity to the para methoxy group. For example, in Suzuki-Miyaura couplings, steric effects reduce reaction rates unless bulky palladium catalysts (e.g., XPhos Pd G3) are used . Computational studies (DFT) can model steric parameters (e.g., Tolman cone angle) to predict reaction feasibility .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

Discrepancies in stability (e.g., notes stability at pH 5–9, while reports decomposition with strong acids) suggest:

Q. How can researchers leverage this compound in enantioselective catalysis or chiral material synthesis?

The 2,2-dimethylpropyl group’s chirality (if present) can induce asymmetry in catalytic systems. For example:

- Chiral auxiliaries : Use in Diels-Alder reactions to control endo/exo selectivity .

- Ligand design : Functionalize the methoxy group with phosphine or N-heterocyclic carbene (NHC) moieties for asymmetric hydrogenation .

Methodological Considerations

Q. What computational tools are recommended for predicting physicochemical properties?

Q. How to address gaps in ecological toxicity data for risk assessment?

Apply read-across models using structurally similar compounds (e.g., 4-methoxytoluene):

- PBT assessment : Estimate bioaccumulation potential (BCF) via EPI Suite .

- QSAR models : Predict acute aquatic toxicity (e.g., ECOSAR) to prioritize lab testing .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。